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Compound of Interest

Compound Name: Eupalinolide B

Cat. No.: B593433 Get Quote

Eupalinolide B: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Eupalinolide B is a naturally occurring germacrane sesquiterpene lactone isolated from the

plant Eupatorium lindleyanum. This document provides a detailed overview of its chemical

structure, physicochemical properties, and diverse pharmacological activities. Eupalinolide B
has demonstrated significant potential as an anti-cancer, anti-inflammatory, and

immunomodulatory agent. This guide synthesizes current research findings, presenting

quantitative data in structured tables, detailing experimental protocols for key biological assays,

and visualizing its mechanisms of action through signaling pathway diagrams.

Chemical Structure and Physicochemical Properties
Eupalinolide B possesses a complex molecular architecture characteristic of sesquiterpenoid

lactones. Its structure is fundamental to its biological activity, featuring reactive sites that can

interact with cellular macromolecules.
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Identifier Value

IUPAC Name

(3aR,4R,6Z,9S,10Z,11aR)-9-Acetoxy-6-

(acetoxymethyl)-10-methyl-3-methylene-2-oxo-

2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-

4-yl (E)-4-hydroxy-2-methylbut-2-enoate

CAS Number 877822-41-8

Molecular Formula C₂₄H₃₀O₉

Molecular Weight 462.49 g/mol

SMILES

CC(=O)OCC1=CC--INVALID-LINK--=O)--

INVALID-LINK--=C[C@H]2OC(=O)C(=C)

[C@@H]2--INVALID-LINK--OC(=O)C(=C\CO)\C

Physicochemical Data
Property Value Source

Physical Appearance
White to off-white powder or a

colorless oil.
[1]

Solubility

Soluble in DMSO (≥41.8

mg/mL and 60 mg/mL),

Chloroform, Dichloromethane,

Ethyl Acetate, Acetone,

Methanol, and Ethanol.

[1]

Predicted Boiling Point 618.6 ± 55.0 °C [1]

Predicted Density 1.24 ± 0.1 g/cm³ [1]

Predicted pKa 13.68 ± 0.10 [1]

Storage

Store powder at -20°C for up

to 3 years. In solvent, store at

-80°C for up to 1 year. Keep

away from direct sunlight and

moisture.
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Pharmacological Properties and Biological
Activities
Eupalinolide B exhibits a broad spectrum of biological activities, with its anti-cancer and anti-

inflammatory properties being the most extensively studied.

Anti-Cancer Activity
Eupalinolide B has shown potent cytotoxic effects against a variety of cancer cell lines. Its

mechanisms of action are multifaceted, involving the induction of different forms of

programmed cell death and the modulation of key signaling pathways.

Cell Line Cancer Type IC₅₀ (µM) Reference

TU686 Laryngeal Cancer 6.73 [2]

TU212 Laryngeal Cancer 1.03 [2]

M4e Laryngeal Cancer 3.12 [2]

AMC-HN-8 Laryngeal Cancer 2.13 [2]

Hep-2 Laryngeal Cancer 9.07 [2]

LCC Laryngeal Cancer 4.20 [2]

SMMC-7721
Hepatocellular

Carcinoma

Growth inhibition

observed at 6-24 µM
[3]

HCCLM3
Hepatocellular

Carcinoma

Growth inhibition

observed at 6-24 µM
[3]

MiaPaCa-2 Pancreatic Cancer
Viability inhibited at 0-

10 µM
[3]

PANC-1 Pancreatic Cancer
Viability inhibited at 0-

10 µM
[3]

PL-45 Pancreatic Cancer
Viability inhibited at 0-

10 µM
[3]
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Induction of Ferroptosis and Apoptosis: In hepatocellular carcinoma cells, Eupalinolide B
induces ferroptosis, a form of iron-dependent programmed cell death, and apoptosis.[3][4] It

also elevates reactive oxygen species (ROS) levels.[3]

Inhibition of LSD1: Eupalinolide B is a selective and reversible inhibitor of Lysine-specific

demethylase 1 (LSD1), an enzyme overexpressed in many cancers.[2] This inhibition leads

to increased H3K9me1 and H3K9me2 levels.[2]

ROS-ER-JNK Pathway Activation: It activates the ROS-ER-JNK signaling pathway, which is

involved in its anti-migration effects on hepatic carcinoma cells.[3][4]

Inhibition of Epithelial-Mesenchymal Transition (EMT): In laryngeal cancer cells, it

suppresses EMT, a process crucial for cancer metastasis.[2]

Induction of Cuproptosis: In pancreatic cancer, Eupalinolide B has been shown to induce

cuproptosis, a copper-dependent form of cell death.[5]

Anti-Inflammatory and Immunomodulatory Activities
Eupalinolide B demonstrates significant anti-inflammatory properties through the modulation

of key inflammatory pathways.

Assay Cell Line/Model IC₅₀ / Effect Reference

NO Production

Inhibition

LPS-stimulated

RAW264.7 cells
2.24 µM [3]

Rheumatoid Arthritis
Adjuvant-induced

arthritis (AIA) rats

Alleviated arthritis at

8-16 mg/kg (i.p.)
[3]

Acute Lung Injury LPS-induced mice
Alleviated injury at 5-

20 mg/kg (i.p.)
[3]

Periodontitis Mouse model

Ameliorates

inflammation and

bone resorption

[6]
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Inhibition of NF-κB Signaling: Eupalinolide B inhibits the NF-κB signaling pathway by

targeting the ubiquitin-conjugating enzyme UBE2D3, which leads to the suppression of IκBα

degradation.[6]

Regulation of AMPK/mTOR/ULK-1 Signaling: In the context of rheumatoid arthritis, it

promotes apoptosis and autophagy in fibroblast-like synoviocytes by regulating the

AMPK/mTOR/ULK-1 signaling axis.[7]

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

literature to assess the biological activity of Eupalinolide B.

Cell Viability Assay (MTT Assay)
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.

Treatment: Treat the cells with various concentrations of Eupalinolide B (typically in a range

from 0 to 50 µM) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not

exceeding 0.1%). Include a vehicle control group.

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere

with 5% CO₂.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an

additional 4 hours.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and

determine the IC₅₀ value.

Western Blot Analysis
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Cell Lysis: Treat cells with Eupalinolide B for the desired time, then wash with cold PBS and

lyse with RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-

polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)

membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., LSD1, H3K9me1, H3K9me2, p-IκBα, IκBα, β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

LSD1 Inhibition Assay (In Vitro)
Reaction Setup: In a 96-well plate, add the LSD1 enzyme, a suitable substrate (e.g., a

dimethylated histone H3 peptide), and various concentrations of Eupalinolide B in an

appropriate assay buffer.

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

Detection: The demethylation reaction by LSD1 produces hydrogen peroxide. Add a reagent

that reacts with hydrogen peroxide to produce a fluorescent or colorimetric signal (e.g.,

Amplex Red).

Signal Measurement: Measure the fluorescence or absorbance using a plate reader.
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Data Analysis: The signal intensity is proportional to the LSD1 activity. Calculate the

percentage of inhibition for each concentration of Eupalinolide B and determine the IC₅₀

value.

Signaling Pathways and Mechanisms of Action
The biological effects of Eupalinolide B are mediated through its interaction with multiple

intracellular signaling pathways. The following diagrams illustrate two of the key pathways

modulated by this compound.
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Eupalinolide B Inhibition of NF-κB Signaling Pathway

Inflammatory Stimulus (e.g., LPS)

Cytoplasm

Ubiquitination

Nucleus

LPS

IKK Complex

Activates

UBE2D3

IκBα Degradation

IκBα-NF-κB
Complex

Phosphorylates IκBα

p-IκBα

Target for
Ubiquitination

NF-κB

Releases

NF-κB

Translocates

Eupalinolide B

Inhibits

DNA

Binds to

Pro-inflammatory
Gene Transcription

Click to download full resolution via product page

Caption: Eupalinolide B inhibits the NF-κB signaling pathway.
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Eupalinolide B Activation of ROS-ER-JNK Pathway
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Caption: Eupalinolide B activates the ROS-ER-JNK signaling pathway.
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Conclusion
Eupalinolide B is a promising natural product with a well-defined chemical structure and a

diverse range of pharmacological activities. Its ability to induce various forms of programmed

cell death in cancer cells and to suppress key inflammatory pathways highlights its therapeutic

potential. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and

safety profile for potential drug development. This technical guide provides a comprehensive

resource for researchers and professionals in the field to facilitate future investigations into this

compelling molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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